molecular formula C8H8Cl3O3PS B15290720 Fenchlorphos-D6

Fenchlorphos-D6

Cat. No.: B15290720
M. Wt: 327.6 g/mol
InChI Key: JHJOOSLFWRRSGU-WFGJKAKNSA-N
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Description

Fenchlorphos-D6, also known as Phosphorothioic Acid O,O-Di(methyl-D3) O-(2,4,5-Trichlorophenyl) Ester, is a stable isotope-labeled compound. It is primarily used in scientific research for analytical testing and as a reference standard. The molecular formula of this compound is C8H2D6Cl3O3PS, and it has a molecular weight of 327.58 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenchlorphos-D6 involves the incorporation of deuterium atoms into the molecular structure of Fenchlorphos. The general synthetic route includes the reaction of deuterated methanol with 2,4,5-trichlorophenol in the presence of a phosphorothioic acid derivative. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. The production is carried out in specialized facilities equipped to handle stable isotopes and ensure the safety and integrity of the product .

Chemical Reactions Analysis

Types of Reactions

Fenchlorphos-D6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioic acid derivatives, while substitution reactions can produce various substituted phenyl esters.

Scientific Research Applications

Fenchlorphos-D6 is widely used in scientific research, including:

    Chemistry: As a reference standard in analytical chemistry for the quantification of pesticides and other compounds.

    Biology: In metabolic studies to trace the pathways of organophosphates in biological systems.

    Medicine: For the development and testing of diagnostic tools and treatments involving organophosphates.

    Industry: In the food and beverage sector for the analysis of pesticide residues .

Mechanism of Action

Fenchlorphos-D6, like other organophosphates, exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission and subsequent neurotoxicity. The molecular targets include acetylcholinesterase and nicotinic receptors at the neuromuscular junction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific isotopic labeling, which allows for precise analytical measurements and tracing in scientific studies. Its stability and high purity make it an ideal reference standard for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H8Cl3O3PS

Molecular Weight

327.6 g/mol

IUPAC Name

sulfanylidene-(2,4,5-trichlorophenoxy)-bis(trideuteriomethoxy)-λ5-phosphane

InChI

InChI=1S/C8H8Cl3O3PS/c1-12-15(16,13-2)14-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3/i1D3,2D3

InChI Key

JHJOOSLFWRRSGU-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])[2H]

Canonical SMILES

COP(=S)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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